molecular formula C14H13BrN4O5S2 B15105469 N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B15105469
M. Wt: 461.3 g/mol
InChI Key: BVCGKERVSIDXDY-UHFFFAOYSA-N
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Description

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxadiazole core, which is known for its fluorescence properties, making it useful in various analytical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by its sulfonamide and benzoxadiazole groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)sulfonylbenzamide: Shares the 4-bromophenylsulfonyl group but lacks the benzoxadiazole core.

    2,1,3-Benzoxadiazole-4-sulfonamide: Contains the benzoxadiazole core but lacks the 4-bromophenylsulfonyl group.

Uniqueness

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of its benzoxadiazole core and 4-bromophenylsulfonyl group, which confer both fluorescence properties and chemical reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent probes with specific reactivity .

Properties

Molecular Formula

C14H13BrN4O5S2

Molecular Weight

461.3 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13BrN4O5S2/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2

InChI Key

BVCGKERVSIDXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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